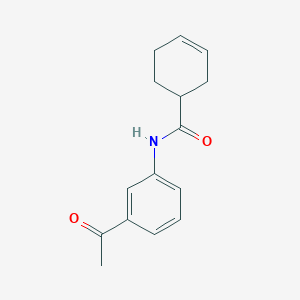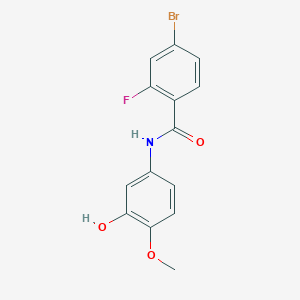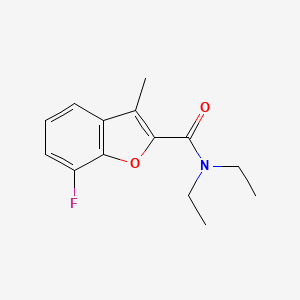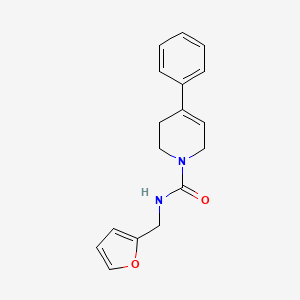![molecular formula C16H27N3O2 B7455070 6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)
6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a spirocyclic lactam that has been shown to have unique properties that make it useful in a variety of research settings. In
作用機序
The mechanism of action of 6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is complex and not fully understood. However, studies have shown that this compound has the ability to interact with certain receptors in the brain, including dopamine and serotonin receptors. This interaction can lead to changes in the activity of these neurotransmitter systems, which could have important implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione are still being studied. However, some studies have suggested that this compound has the ability to modulate the release of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation could have important implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione in lab experiments is its ability to modulate the activity of certain neurotransmitter systems in the brain. This makes it a useful tool for studying the underlying mechanisms of neurological disorders. However, there are also some limitations to using this compound in lab experiments. For example, the complex synthesis process and the high cost of the compound can make it difficult to use in large-scale experiments.
将来の方向性
There are many future directions for research on 6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione. One promising area of research is in the development of new treatments for neurological disorders. Studies have shown that this compound has the potential to modulate the activity of certain neurotransmitter systems in the brain, which could lead to the development of new drugs for the treatment of disorders such as Parkinson's disease and schizophrenia. Other future directions for research could include the development of new synthesis methods for this compound, as well as the exploration of its potential applications in other fields of research.
合成法
The synthesis of 6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a multi-step process that involves the reaction of a spirocyclic lactam with a piperidine derivative. This reaction is typically carried out under controlled conditions, with careful attention paid to temperature, pressure, and other key variables. Once the reaction is complete, the resulting product is purified and characterized using a variety of analytical techniques.
科学的研究の応用
The unique properties of 6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione make it useful in a variety of scientific research applications. One of the most promising areas of research for this compound is in the field of neuroscience. Studies have shown that this compound has the ability to modulate the activity of certain neurotransmitter systems in the brain, which could have important implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
6-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-12-6-5-9-18(10-12)11-19-14(20)16(17-15(19)21)8-4-3-7-13(16)2/h12-13H,3-11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCJXANUYNIKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CN2C(=O)C3(CCCCC3C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)

![5-Cyclopropyl-4-methyl-2-[(3-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455020.png)
![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)


![8-Ethyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455053.png)
![3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)

![6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455062.png)


![5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine](/img/structure/B7455086.png)